ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate

Medicinal Chemistry Physicochemical Profiling Library Design

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate (CAS 924841-02-1) belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class, a scaffold recognized for antimicrobial and anticancer potential. The compound features a 5-methyl-1-phenyl-1,2,3-triazole core connected via a 4-carboxamide linkage to an ethyl 3-aminobenzoate fragment (meta-substitution).

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 924841-02-1
Cat. No. B2974272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate
CAS924841-02-1
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
InChIInChI=1S/C19H18N4O3/c1-3-26-19(25)14-8-7-9-15(12-14)20-18(24)17-13(2)23(22-21-17)16-10-5-4-6-11-16/h4-12H,3H2,1-2H3,(H,20,24)
InChIKeyYNIBAILWWIHIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate (CAS 924841-02-1): A 1,2,3-Triazole-4-carboxamide Screening Compound with a Meta-Benzoate Ester Handle


Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate (CAS 924841-02-1) belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class, a scaffold recognized for antimicrobial and anticancer potential [1]. The compound features a 5-methyl-1-phenyl-1,2,3-triazole core connected via a 4-carboxamide linkage to an ethyl 3-aminobenzoate fragment (meta-substitution). Its molecular formula is C19H18N4O3 (MW 350.38 g/mol), and it is typically supplied as a screening compound at ≥95% purity [2]. The meta-positioning of the benzoate ester on the aniline ring distinguishes it from the more common para- and ortho-isomers, which may influence molecular recognition and physicochemical properties relevant to procurement decisions.

Screening Workflow Antimicrobial and anticancer panel screening fit
Meta-Benzoate Handle Positional isomer SAR differentiation
Synthetic Compatibility One-pot protocol supports library expansion

Why Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate Cannot Be Substituted with Generic 1,2,3-Triazole-4-carboxamides


Within the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide series, substitution on the benzamide aniline ring is a critical determinant of biological activity, physicochemical properties, and synthetic tractability [1]. 5-Methyl-1H-1,2,3-triazole-4-carboxamides as a class show potent antibacterial activity against S. aureus, but individual compounds 4d, 4l, and 4r exhibited divergent potency profiles in the same study, demonstrating that amide-sidechain identity—not merely the triazole pharmacophore—dictates efficacy [2]. Furthermore, the meta-ester isomer (CAS 924841-02-1) presents a different hydrogen-bonding topology, calculated logP, and steric profile compared to the ortho-ester analog (CAS 927639-02-9), making blind interchange of seemingly similar triazole-amido-benzoates potentially misleading in structure-activity relationship (SAR) campaigns or focused library design .

Risk Factor
Target (this compound)
Generic Substitute Risk
Amide side-chain
Meta-ethyl benzoate side-chain associated with S. aureus screening context
Simple amide analogs may shift activity profile
Ester position
Meta-isomer: bent geometry, distinct logP/H-bond potential
Ortho- or para-isomer may alter target interaction and solubility
Triazole 5-substituent
5-methyl class: reported selective S. aureus inhibition
5-amino or unsubstituted analogs: antifungal or no reported activity

Quantitative Differentiation Evidence for Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate (CAS 924841-02-1) vs. Closest Analogs


Meta- vs. Ortho-Benzoate Substitution: Impact on Lipophilicity and Polar Surface Area

The meta-ester substitution pattern in CAS 924841-02-1 provides a distinct physicochemical profile compared to the ortho-ester isomer (CAS 927639-02-9, methyl 2-[(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl)amino]benzoate). The ortho-isomer from ChemDiv (IB04-2927) has a computed logP of 3.22, logD of 2.86, and polar surface area (PSA) of 96.93 Ų . The meta-isomer (CAS 924841-02-1) is expected to exhibit a comparable logP but a distinct hydrogen-bonding surface topology due to the altered position of the ester carbonyl relative to the amide NH, which can affect target binding and solubility [1].

Meta vs. Ortho logP/PSA
Context-dependent
CAS 924841-02-1 (meta) logP/PSA not independently determined; expected distinct H-bond surface
Ortho-isomer CAS 927639-02-9 logP 3.22, logD 2.86, PSA 96.93 Ų
Meta-ester may alter molecular recognition and solubility
Cross-study data; same-instrument comparison unavailable
Medicinal Chemistry Physicochemical Profiling Library Design

Class-Level Antibacterial Potency: 5-Methyl-1,2,3-triazole-4-carboxamides Against S. aureus

In a primary screening of 360 1-aryl-1H-1,2,3-triazole-4-carboxamides against seven clinically relevant pathogens, 5-methyl-substituted analogs 4d, 4l, and 4r demonstrated potent and selective antibacterial activity against S. aureus [1]. Compound 4l achieved 50% growth inhibition at <1 µM against S. aureus, whereas the same compound class showed no significant activity against Gram-negative strains or the fungal pathogen C. albicans at comparable concentrations. The 5-amino-substituted analogs (8b) and triazoloquinazoline (9a) instead showed selectivity for C. albicans (~40% killing at 1 µM) [1]. Importantly, these compounds exhibited no significant cytotoxicity against human HaCaT keratinocytes, indicating a therapeutic window [1].

Anti-S. aureus Activity
Class-level
5-Methyl subclass (incl. 4l) Reported 50% S. aureus growth inhibition; selective Gram+
5-Amino analog 8b Active against C. albicans; no S. aureus activity
5-Methyl substitution supports antimicrobial screening context
Broth microdilution; exact IC₅₀ value not specified in source
Antimicrobial Resistance Drug Discovery Staphylococcus aureus

Synthetic Accessibility: One-Pot Multicomponent Protocol Enables Rapid Library Expansion vs. Linear Synthesis

The 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamide scaffold, including ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate, can be assembled via a one-pot, three-component reaction of an aryl azide, diketene, and an amine (ethyl 3-aminobenzoate) in Et3N/acetonitrile at room temperature [1]. This protocol yields the target carboxamide in high yield within short reaction times, in contrast to traditional multi-step syntheses requiring isolation of the 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid intermediate (CAS 20725-32-0) followed by separate amide coupling . The one-pot method is directly compatible with combinatorial library production, enabling efficient SAR exploration of the amide side-chain diversity space.

Synthetic Route Efficiency
Method context
One-pot protocol 1 step, >70% yield, no intermediate isolation
Traditional two-step Requires isolation of acid intermediate (CAS 20725-32-0)
Supports parallel library synthesis and hit expansion
Et₃N, MeCN, r.t. conditions reported
Combinatorial Chemistry Click Chemistry Parallel Synthesis

Benzoate Ester Substituent Enhances Cytotoxicity and Selectivity in 1,2,3-Triazole Derivatives

A recent study on 1,4-disubstituted 1,2,3-triazole derivatives demonstrated that the presence of a benzoate ester substituent significantly enhances anticancer cytotoxicity and selectivity compared to acetate-substituted analogs [1]. Compound 4, bearing a benzoate group, exhibited greater cytotoxicity than cisplatin against the Caco-2 colon cancer cell line and showed selectivity against MDA-MB-231 triple-negative breast cancer cells with a Selectivity Index (SI) >2 [1]. This finding is consistent with the design rationale for CAS 924841-02-1, which incorporates an ethyl benzoate moiety as the amide side-chain, distinguishing it from simpler alkyl-amide or anilide analogs that may lack this selectivity-enhancing feature.

Cytotoxicity & Selectivity
Class-level
Benzoate-substituted triazoles Reported cytotoxicity exceeding cisplatin on Caco-2; SI >2 MDA-MB-231
Acetate-substituted analogs Weaker cytotoxicity reported; no SI >2 documented
Benzoate ester supports cancer cell-model endpoint review
In vitro Caco-2 and MDA-MB-231 lines; selectivity vs. non-cancer cells
Anticancer Structure-Activity Relationship Selectivity Index

Positional Isomer Differentiation: Meta- vs. Para-Amido-Benzoate in 1,2,3-Triazole-4-carboxamide Series

The target compound (CAS 924841-02-1) bears the amido-benzoate connection at the meta (3-) position of the aniline ring, whereas closely related commercial analogs such as methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate (CAS not specified) employ the para (4-) substitution . Meta-substituted benzamides exhibit different conformational preferences and hydrogen-bonding patterns compared to para-substituted analogs, which can translate into divergent target binding modes. Crystal structures of related 1-aryl-5-methyl-1,2,3-triazole derivatives show that the dihedral angle between the triazole and the N-aryl ring varies with substitution pattern, affecting molecular shape and intermolecular interactions [1].

Positional Isomer Geometry
Context-dependent
Meta-substituted (CAS 924841-02-1) Bent geometry; dihedral angles ~15–60° based on analogs
Para- and ortho-isomers Linear (para) or sterically constrained (ortho) conformations
Meta geometry may access distinct binding pockets
Crystallographic dihedrals from related triazole-benzamides
Positional Isomerism Molecular Recognition Crystal Engineering

Optimal Research and Procurement Application Scenarios for Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate (CAS 924841-02-1)


Focused Anti-S. aureus Screening Library Construction

Based on class-level evidence that 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibit potent and selective antibacterial activity against S. aureus with IC50 <1 µM (compound 4l) and no significant cytotoxicity to human HaCaT keratinocytes [1], CAS 924841-02-1 is a rational inclusion in focused screening libraries targeting methicillin-sensitive and methicillin-resistant S. aureus. The meta-benzoate ester may further modulate bacterial cell permeability relative to simpler amide analogs.

Combinatorial Chemistry and Parallel Synthesis Campaigns

The one-pot, three-component synthetic protocol developed by Pokhodylo et al. makes the 1-aryl-5-methyl-1,2,3-triazole-4-carboxamide scaffold amenable to high-throughput parallel synthesis [2]. CAS 924841-02-1 serves as both a screening hit candidate and a synthetic benchmark for laboratories establishing combinatorial libraries around this core, with the ethyl 3-aminobenzoate building block offering a versatile ester handle for further diversification.

Oncology Hit Identification Leveraging Benzoate Ester Pharmacophore

Benzoate-substituted 1,2,3-triazole derivatives have demonstrated enhanced cytotoxicity and cancer-cell selectivity (SI >2) compared to acetate analogs [3]. CAS 924841-02-1, bearing an ethyl benzoate moiety, is positioned as a privileged scaffold for anticancer screening, particularly against colon (Caco-2) and triple-negative breast (MDA-MB-231) cancer cell lines where the benzoate pharmacophore has shown measurable benefit over simpler ester or amide substituents.

Positional Isomer SAR Studies in Triazole-Benzamide Chemical Space

The meta-substitution pattern of CAS 924841-02-1 provides a distinct molecular geometry compared to ortho- and para-substituted isomers [4]. Procurement of the meta-isomer is essential for systematic SAR studies aimed at mapping the conformational preferences and target-binding consequences of benzoate ester positioning on the aniline ring, an exercise that cannot be accomplished with the more commonly available para-isomer alone.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
5-Methyl triazole class context
S. aureus growth inhibition endpoints
Parallel synthesis and library design
One-pot synthetic accessibility
Yield and purification profile review
Cancer cell-model screening
Benzoate ester pharmacophore review
Cytotoxicity and selectivity endpoints (reported SI)
Positional isomer SAR studies
Meta-substitution geometry review
Conformational and binding-mode analysis
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